(E)-3,5-Dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
Description
(E)-3,5-Dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid (CAS 1110767-89-9) is a halogenated benzoic acid derivative characterized by an (E)-configured propen-1-en-1-yl substituent with methoxy and methyl groups at the β-position and a ketone at the γ-position. This structure combines electron-withdrawing chlorine atoms on the aromatic ring with a conjugated enol ester moiety, which may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C12H10Cl2O4 |
|---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
3,5-dichloro-4-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C12H10Cl2O4/c1-6(12(17)18-2)3-8-9(13)4-7(11(15)16)5-10(8)14/h3-5H,1-2H3,(H,15,16)/b6-3+ |
InChI Key |
OXXGQAWTSHRZLA-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C(=C\C1=C(C=C(C=C1Cl)C(=O)O)Cl)/C(=O)OC |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1Cl)C(=O)O)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,5-Dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzoic acid.
Formation of Propenone Side Chain: The propenone side chain is introduced through a Claisen-Schmidt condensation reaction, where 3,5-dichlorobenzoic acid reacts with 3-methoxy-2-methylpropanal in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3,5-Dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone side chain to an alcohol group.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 3,5-dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
(E)-3,5-Dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3,5-Dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethoxy vs. Methoxy Substituents
A closely related analog, (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid (CAS 1110767-89-9), differs only in the ethoxy group replacing methoxy. The ethoxy variant’s larger alkyl chain may reduce solubility in polar solvents compared to the methoxy derivative. Both compounds are discontinued commercially, indicating challenges in synthesis or stability .
Stereochemical Isomerism
The (Z)-isomer of the ethoxy variant (CAS 1110767-01-5) exhibits distinct spatial arrangement, likely altering dipole moments and intermolecular interactions. Such stereochemical differences can significantly impact biological activity and crystallization behavior, as seen in other halogenated benzoic acids .
Toxicity Profile and QSTR Predictions
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the role of molecular connectivity indices (e.g., 0JA, 1JA) in predicting oral LD₅₀ in mice . For instance, halogenation (Cl atoms) and conjugated enol esters may enhance bioaccumulation risks, though specific LD₅₀ data for this compound remain unstudied.
Antioxidant Activity Relative to Benzoic and Cinnamic Acid Derivatives
Cinnamic acid derivatives (e.g., ferulic acid) generally exhibit superior antioxidant activity compared to benzoic acids due to resonance stabilization of radicals by the CH=CHCOOH group . The propen-1-en-1-yl moiety in this compound may partially mimic this conjugation, but the electron-withdrawing chlorine atoms and ketone group could reduce radical-scavenging efficiency.
Physicochemical Properties: Fluorescence and Solubility
Solubility is likely moderate in organic solvents (e.g., DMSO) but poor in water, influenced by hydrophobic chlorine and alkyl substituents.
Biological Activity
(E)-3,5-Dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 289.11 g/mol. Its structure features a dichlorobenzene core substituted with a methoxy group and an enone moiety, which contributes to its biological reactivity and solubility.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 289.11 g/mol |
| Density | 1.380 g/cm³ (predicted) |
| pKa | 3.43 (predicted) |
| Boiling Point | 442.1 °C (predicted) |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial in the degradation of extracellular matrix components involved in inflammatory responses . This inhibition suggests potential applications in treating conditions characterized by excessive inflammation, such as arthritis or tissue remodeling disorders.
Antioxidant Activity
In addition to anti-inflammatory effects, this compound may possess antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is linked to various chronic diseases. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative damage .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. Studies have shown that benzoic acid derivatives can inhibit bacterial growth, suggesting that this compound may have potential as an antimicrobial agent . The presence of halogen atoms often enhances the antimicrobial efficacy of organic compounds.
Cytotoxicity and Cancer Research
Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The activation of proteasomal pathways and cathepsins B and L has been linked to its ability to induce apoptosis in cancer cells . Further investigation into its mechanism could reveal insights into its potential as an anticancer therapeutic.
Case Studies
Case Study 1: In Vitro Evaluation of Anti-inflammatory Activity
A study investigated the effects of this compound on human foreskin fibroblasts. The results showed a significant reduction in pro-inflammatory cytokines when treated with the compound at concentrations of 10 μg/mL, indicating its potential as an anti-inflammatory agent without cytotoxic effects .
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against various bacterial strains. The results indicated that it inhibited growth at concentrations as low as 5 μg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .
Q & A
Basic: What are the recommended synthetic routes and critical optimization steps for (E)-3,5-Dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-yl)benzoic acid?
Methodological Answer:
The synthesis involves multi-step protocols, typically starting with halogenation and functional group coupling. Key steps include:
- Chlorination: Electrophilic substitution on the benzoic acid core to introduce 3,5-dichloro groups under controlled temperature (e.g., 45–60°C) using Cl₂ or SOCl₂ .
- Esterification and Alkylation: Methoxy and methyl groups are introduced via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
- Stereochemical Control: The (E)-configuration of the propen-1-en-1-yl group is ensured by Wittig or Horner-Wadsworth-Emmons reactions, with strict solvent polarity control (e.g., THF/DMF mixtures) .
Optimization Table:
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chlorination | SOCl₂, 50°C, 4h | 85 | 92% |
| Methoxy Introduction | NaOMe, DMF, 80°C, 2h | 78 | 88% |
| Wittig Reaction | Ph₃P=CHCO₂Me, THF, 0°C→RT | 65 | 95% |
Critical purification methods include column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) .
Basic: Which spectroscopic and computational techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions. For example, the methoxy proton singlet appears at δ 3.76–3.86 ppm, while the (E)-configured vinyl proton resonates as a doublet (J = 9–12 Hz) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 357.04 for C₁₄H₁₂Cl₂O₄).
- Computational Analysis: DFT calculations (B3LYP/6-31G*) predict vibrational modes (IR) and HOMO-LUMO gaps, aiding in reactivity assessments .
Data Comparison Table:
| Property | Experimental | Calculated (DFT) |
|---|---|---|
| C=O Stretch (IR) | 1720 cm⁻¹ | 1715 cm⁻¹ |
| HOMO-LUMO Gap | 4.1 eV | 4.3 eV |
| Dipole Moment | 5.2 Debye | 5.0 Debye |
Advanced: How can researchers address stereochemical inconsistencies during synthesis?
Methodological Answer:
Stereochemical deviations often arise from competing reaction pathways. Mitigation strategies include:
- Solvent Polarity Adjustment: Polar aprotic solvents (e.g., DMF) stabilize transition states favoring (E)-isomer formation .
- Catalyst Screening: Palladium catalysts with bulky ligands (e.g., XPhos) improve regioselectivity in cross-coupling steps .
- In-Situ Monitoring: Real-time Raman spectroscopy tracks reaction progress, enabling early correction of stereochemical drift .
Case Study: A 10% (Z)-isomer contamination was reduced to <2% by switching from THF to DMF and increasing reaction temperature from 25°C to 40°C .
Advanced: What experimental design considerations minimize degradation during long-term stability studies?
Methodological Answer:
Degradation pathways (hydrolysis, oxidation) are mitigated via:
- Temperature Control: Store samples at –20°C under inert gas (N₂/Ar) to slow radical-mediated oxidation .
- Matrix Stabilization: Add antioxidants (e.g., BHT) or chelating agents (EDTA) to aqueous solutions .
- Accelerated Stability Testing: Use HPLC-UV to monitor degradation products under stress conditions (40°C/75% RH for 4 weeks), extrapolating Arrhenius kinetics to predict shelf life .
Degradation Profile Table:
| Condition | % Degradation (28 days) | Major Degradant |
|---|---|---|
| 25°C, dark | 2% | Hydrolyzed ester |
| 40°C, 75% RH | 15% | Oxidized quinone |
| UV light | 22% | Chlorinated dimer |
Advanced: How can conflicting biological activity data be resolved for this compound?
Methodological Answer:
Contradictions in enzyme inhibition assays often stem from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for IC₅₀ normalization) .
- Solubility Effects: Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Metabolite Interference: LC-MS/MS quantifies active metabolites, distinguishing parent compound effects .
Case Study: A 10-fold discrepancy in IC₅₀ values (5 μM vs. 50 μM) was resolved by identifying residual DMF from synthesis, which non-specifically inhibited the target kinase .
Basic: What are the key applications of this compound in materials science?
Methodological Answer:
The compound’s conjugated system and electron-withdrawing groups enable:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
